molecular formula C17H18O4 B12559292 3,5-Dimethoxy-4-phenethoxybenzaldehyde CAS No. 143363-46-6

3,5-Dimethoxy-4-phenethoxybenzaldehyde

Cat. No.: B12559292
CAS No.: 143363-46-6
M. Wt: 286.32 g/mol
InChI Key: KARQGIKOUKDBGC-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-4-phenethoxybenzaldehyde is a chemical building block for researchers in organic chemistry and pharmaceutical development. This benzaldehyde derivative features dimethoxy and phenethoxy substituents on the aromatic ring, making it a valuable intermediate for synthesizing more complex molecules. Potential research applications include use in the preparation of ligands for pharmaceutical targets, or serving as a precursor in the development of novel compounds. Researchers value this aldehyde for its reactivity, which allows for further functionalization at the aldehyde group. As with many specialty chemicals, its mechanism of action is dependent on the specific context of the research application and the final compound it is used to create. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143363-46-6

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

3,5-dimethoxy-4-(2-phenylethoxy)benzaldehyde

InChI

InChI=1S/C17H18O4/c1-19-15-10-14(12-18)11-16(20-2)17(15)21-9-8-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3

InChI Key

KARQGIKOUKDBGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCCC2=CC=CC=C2)OC)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 3,5 Dimethoxy 4 Phenethoxybenzaldehyde

Strategic Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For 3,5-Dimethoxy-4-phenethoxybenzaldehyde, the analysis reveals several key disconnections based on the primary functional groups: the aldehyde, the phenethoxy ether, and the substituted aromatic core.

A primary disconnection strategy involves severing the C-O ether bond of the phenethoxy group. This is a common and reliable disconnection as ethers are frequently synthesized via nucleophilic substitution reactions. A second key disconnection targets the aldehyde group, which can be introduced onto the aromatic ring through various formylation reactions.

Exploiting Aldehyde Functional Group Precursors

The aldehyde functional group (a formyl group) is a versatile handle in organic synthesis. erowid.org In a retrosynthetic sense, the aldehyde can be envisioned as arising from several precursor functional groups. A common approach is the oxidation of a primary alcohol (a hydroxymethyl group). Therefore, 3,5-dimethoxy-4-phenethoxybenzyl alcohol is a logical precursor. Alternatively, the aldehyde can be formed from a carboxylic acid or its derivatives. For instance, the reduction of an acyl chloride, known as the Rosenmund reduction, can yield an aldehyde. erowid.org This would imply a precursor such as 3,5-dimethoxy-4-phenethoxybenzoyl chloride. Direct formylation of the aromatic ring itself represents the most convergent approach, where a C-H bond is converted into a C-CHO bond late in the synthesis.

Phenethoxy Side Chain Introduction Strategies

The phenethoxy moiety is connected to the benzaldehyde (B42025) core via an ether linkage. The most logical and widely used disconnection for an ether is at the C-O bond, which corresponds to the Williamson ether synthesis in the forward direction. masterorganicchemistry.comwikipedia.org This disconnection breaks the target molecule into two key synthons: a nucleophilic phenoxide and an electrophilic phenethyl component.

This leads to two possible retrosynthetic pathways:

Pathway A: Disconnecting the aryl C-O bond suggests a nucleophilic 3,5-dimethoxy-4-hydroxybenzaldehyde (syringaldehyde) anion reacting with an electrophilic phenethyl halide (e.g., 2-phenylethyl bromide). libretexts.org

Pathway B: Disconnecting the alkyl C-O bond suggests a phenoxide anion reacting with a 4-halo-3,5-dimethoxybenzaldehyde.

Pathway A is generally preferred because the reaction involves an SN2 reaction on a primary alkyl halide, which is highly efficient. masterorganicchemistry.comtaylorandfrancis.com Pathway B would require a nucleophilic aromatic substitution, which is typically more difficult to achieve unless the aromatic ring is highly activated towards substitution.

Aromatic Core Functionalization Pathways

The aromatic core features a 1,2,3,4-tetrasubstituted pattern. The arrangement of the methoxy (B1213986) and phenethoxy groups significantly influences the synthetic strategy. A key intermediate in the synthesis of related structures is 4-hydroxy-3,5-dimethoxybenzaldehyde, commonly known as syringaldehyde (B56468). wikipedia.org Syringaldehyde is an attractive precursor because its synthesis is well-established, often starting from more common materials like vanillin or 4-hydroxybenzaldehyde. erowid.orggoogle.com

A plausible retrosynthetic route for the core starts with a simpler phenol, such as vanillin (4-hydroxy-3-methoxybenzaldehyde). The synthesis proceeds by introducing a bromine atom at the 5-position, followed by a copper-catalyzed nucleophilic substitution of the bromine with a methoxide group to install the second methoxy substituent, yielding syringaldehyde. erowid.org This intermediate possesses the correct substitution pattern to then incorporate the phenethoxy side chain.

Exploration of Classical and Modern Synthetic Routes

Based on the retrosynthetic analysis, the forward synthesis can be executed through several established and reliable reactions. The most convergent strategy involves preparing a functionalized aromatic core and then introducing the aldehyde and phenethoxy groups.

Etherification Reactions for Phenethoxy Moiety Incorporation

The Williamson ether synthesis is the premier method for constructing the ether linkage in this compound. wikipedia.org This reaction involves the SN2 displacement of a halide or other suitable leaving group by an alkoxide or phenoxide ion. masterorganicchemistry.com

The synthesis would typically start with 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde). The phenolic proton is first removed by a base to generate the more nucleophilic phenoxide. This is then reacted with a phenethyl electrophile.

Key Reagents and Conditions:

Phenolic Substrate: 4-hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde)

Base: Potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH) are commonly used to deprotonate the phenol.

Phenethyl Electrophile: 2-Phenylethyl bromide or 2-phenylethyl tosylate are excellent electrophiles for this SN2 reaction.

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN) are typically used to facilitate the reaction.

The reaction proceeds by nucleophilic attack of the syringaldehyde phenoxide on the primary carbon of the phenethyl halide, displacing the bromide and forming the desired ether bond.

Reactant 1 Reactant 2 Base Solvent Typical Conditions
Syringaldehyde2-Phenylethyl bromideK₂CO₃DMF60-80 °C, 4-12 h
Syringaldehyde2-Phenylethyl tosylateNaHTHF/DMF0 °C to RT, 2-6 h

Formylation Reactions for Aldehyde Group Introduction

An alternative strategy is to first construct the 1,3-dimethoxy-2-phenethoxybenzene core and then introduce the aldehyde group in the final step using an electrophilic aromatic substitution reaction. The existing alkoxy groups are strongly activating and ortho-, para-directing. The position para to the phenethoxy group is the most sterically accessible and electronically activated site for formylation.

Vilsmeier-Haack Reaction: This is a mild and efficient method for formylating electron-rich aromatic rings. chemistrysteps.comwikipedia.orgorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemistrysteps.com The electrophile is a chloroiminium ion, which attacks the aromatic ring. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the aldehyde. wikipedia.org

Reagent 1 Reagent 2 Aromatic Substrate Workup Product
POCl₃DMF1,3-dimethoxy-2-phenethoxybenzeneAqueousThis compound

Reimer-Tiemann Reaction: The Reimer-Tiemann reaction is used for the ortho-formylation of phenols. mychemblog.comwikipedia.org It involves the reaction of a phenol with chloroform (CHCl₃) in a strongly basic aqueous solution. mychemblog.comjk-sci.com The reactive electrophile is dichlorocarbene (:CCl₂), which is generated in situ. wikipedia.orgnrochemistry.com While classically applied to phenols, its application to aryl ethers is less common and often requires harsh conditions. If applied to a precursor like 3,5-dimethoxyphenol before the introduction of the phenethoxy group, it would likely yield a mixture of isomers. Due to the presence of the free hydroxyl group, formylation would occur primarily at the ortho position. mychemblog.com

Sommelet Reaction: The Sommelet reaction is a method for preparing aldehydes from benzyl (B1604629) halides. The benzyl halide is first converted to a quaternary ammonium salt by reaction with hexamine. This salt is then hydrolyzed with steam to produce the aldehyde. This method would be applicable if the synthetic strategy involved a precursor like 4-(chloromethyl)-1,2-dimethoxy-5-phenethoxybenzene.

Aromatic Electrophilic and Nucleophilic Substitution Strategies

The construction of this compound is logically achieved through a convergent synthesis that combines strategies involving both aromatic electrophilic and nucleophilic substitution reactions. The general approach involves the initial synthesis of a core phenolic aldehyde, 3,5-dimethoxy-4-hydroxybenzaldehyde (syringaldehyde), followed by the attachment of the phenethoxy side chain via nucleophilic substitution.

Synthesis of the Syringaldehyde Core: The precursor, syringaldehyde, can be synthesized from more readily available starting materials like vanillin. One established route involves the electrophilic substitution of vanillin to introduce a halogen at the 5-position. For instance, the iodination of vanillin yields 5-iodovanillin. This is a crucial step that activates the ring for the subsequent introduction of a methoxy group. The process is followed by a nucleophilic aromatic substitution reaction where the 5-iodo group is replaced by a methoxy group. This is typically achieved by treating 5-iodovanillin with sodium methoxide in anhydrous methanol at elevated temperatures, which results in high yields of syringaldehyde cdnsciencepub.com. The reactivity of halogen-substituted aromatic compounds in nucleophilic substitution increases from chloro- to bromo- to iodo-derivatives, making 5-iodovanillin a suitable intermediate for this transformation cdnsciencepub.com.

Attachment of the Phenethoxy Group via Williamson Ether Synthesis: With the syringaldehyde core in hand, the final step is the introduction of the phenethoxy group. This is accomplished through the Williamson ether synthesis, a classic and versatile method for forming ethers. This reaction is a prime example of a bimolecular nucleophilic substitution (SN2) reaction wikipedia.org.

The mechanism involves two principal steps:

Deprotonation: The phenolic hydroxyl group of syringaldehyde is deprotonated by a base to form a highly nucleophilic phenoxide ion.

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of a 2-phenylethyl halide (e.g., 2-phenylethyl bromide or iodide). This attack displaces the halide leaving group in a concerted SN2 mechanism, forming the desired ether linkage and yielding this compound wikipedia.orgmasterorganicchemistry.com.

The success of this SN2 reaction is contingent on using a primary alkyl halide, such as 2-phenylethyl bromide, as secondary and tertiary halides are prone to undergoing elimination reactions (E2) as a competing side reaction masterorganicchemistry.comjk-sci.com.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing the Williamson ether synthesis step is crucial for maximizing the yield of this compound while minimizing the formation of byproducts. Key parameters include the choice of base, solvent, leaving group, temperature, and reactant stoichiometry.

Base: The base must be strong enough to deprotonate the phenolic hydroxyl group but should ideally be non-nucleophilic to avoid competing reactions. While strong bases like sodium hydride (NaH) ensure complete deprotonation, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred, especially in polar aprotic solvents, as they are safer and can lead to cleaner reactions jk-sci.com.

Solvent: As previously noted, polar aprotic solvents like acetonitrile or DMF are optimal for promoting the SN2 reaction wikipedia.org. The choice of solvent can significantly impact the ratio of O-alkylation to C-alkylation, a potential side reaction with phenoxides jk-sci.comaiche.org.

Leaving Group: The alkylating agent should possess a good leaving group. The reactivity for alkyl halides follows the trend I > Br > Cl. Therefore, 2-phenylethyl iodide would be the most reactive, though 2-phenylethyl bromide is often used as a balance between reactivity and cost masterorganicchemistry.com.

Temperature: The reaction is typically conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate wikipedia.org. However, excessively high temperatures can favor the competing E2 elimination reaction, which would produce styrene as a byproduct. Therefore, the temperature must be carefully controlled to maximize ether formation.

The following table illustrates how reaction conditions can be varied to optimize the yield of a target ether in a representative Williamson ether synthesis.

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)Ethanol801245
2K₂CO₃ (1.5)Acetonitrile80688
3NaH (1.1)THF65492
4Cs₂CO₃ (1.5)DMF80495
5K₂CO₃ (1.5) / TBAB (0.1)Toluene100591

Data is illustrative and based on typical outcomes for Williamson ether synthesis. TBAB = Tetrabutylammonium bromide (a phase-transfer catalyst).

Chemical Reactivity and Derivatization Studies of 3,5 Dimethoxy 4 Phenethoxybenzaldehyde

Transformations of the Aldehyde Functional Group

The aldehyde moiety is a cornerstone of the molecule's reactivity, readily undergoing nucleophilic additions, oxidation-reduction reactions, and condensations to yield a variety of functional groups.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and serves as a prime target for a variety of nucleophiles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to 3,5-dimethoxy-4-phenethoxybenzaldehyde provides a direct route to secondary alcohols. The choice of the Grignard reagent determines the nature of the R group introduced.

Wittig Reaction: The Wittig reaction offers a powerful method for the synthesis of alkenes from aldehydes. By reacting the aldehyde with a phosphorus ylide, the carbonyl oxygen is replaced with a carbon-carbon double bond, leading to various substituted styrenes. The geometry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions.

Aldol Addition and Condensation: In the presence of a base, the aldehyde can react with enolates derived from ketones or other aldehydes to form β-hydroxy carbonyl compounds (aldol adducts). Subsequent dehydration can lead to the formation of α,β-unsaturated carbonyl compounds.

Table 1: Examples of Nucleophilic Addition Reactions
Reaction TypeReagentProduct Type
Grignard ReactionR-MgX (e.g., CH₃MgBr)Secondary Alcohol
Wittig ReactionPh₃P=CHRAlkene
Aldol AdditionKetone/Aldehyde + Baseβ-Hydroxy Carbonyl

Oxidation and Reduction Pathways of the Carbonyl Moiety

The oxidation state of the aldehyde carbon can be readily altered, providing access to both carboxylic acids and alcohols.

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 3,5-dimethoxy-4-phenethoxybenzoic acid. A variety of oxidizing agents can be employed for this transformation, with common choices including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and milder reagents like silver oxide (Ag₂O).

Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (3,5-dimethoxy-4-phenethoxyphenyl)methanol. This is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over a metal catalyst (e.g., Pd/C, PtO₂) is also an effective method.

Table 2: Oxidation and Reduction of the Aldehyde Group
TransformationReagentProduct Functional Group
OxidationKMnO₄ or Jones ReagentCarboxylic Acid
ReductionNaBH₄ or LiAlH₄Primary Alcohol

Condensation Reactions leading to Imines, Oximes, and Hydrazones

The carbonyl group readily undergoes condensation reactions with primary amines and their derivatives to form new carbon-nitrogen double bonds. researchgate.net

Imine Formation: Reaction with primary amines yields imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate followed by dehydration.

Oxime Formation: Condensation with hydroxylamine (B1172632) (NH₂OH) results in the formation of an oxime. These can exist as E/Z isomers.

Hydrazone Formation: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine) produces hydrazones. These derivatives are often crystalline solids and have historically been used for the characterization of aldehydes and ketones.

Modifications and Functionalization of the Aromatic Ring System

The electron-rich nature of the aromatic ring, due to the activating methoxy (B1213986) and phenethoxy substituents, allows for various electrophilic substitution and cross-coupling reactions.

Directed Aromatic Substitution Reactions

The oxygen-containing substituents are ortho, para-directing. Given that the para position is occupied, electrophilic substitution is directed to the positions ortho to the oxygen atoms. The steric bulk of the phenethoxy group may influence the regioselectivity of incoming electrophiles. Potential reactions include nitration, halogenation, and Friedel-Crafts reactions, though the latter can be complicated by the presence of the activating groups. For instance, nitration of similarly substituted benzaldehydes has been documented. memphis.edu

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalized benzaldehydes. clockss.orguni-rostock.de To utilize these reactions, the aromatic ring of this compound would typically first need to be halogenated (e.g., brominated or iodinated) or converted to a triflate.

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (boronic acid or ester) with an organohalide or triflate. organic-chemistry.org This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups onto the aromatic ring.

Heck Coupling: The Heck reaction involves the coupling of an alkene with an organohalide or triflate. This would enable the introduction of a vinyl group onto the aromatic ring.

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an organohalide or triflate, providing a direct route to aryl alkynes.

Chemical Modifications of the Phenethoxy Side Chain

The phenethoxy moiety of this compound offers a versatile platform for a variety of chemical transformations. These modifications can be broadly categorized into the cleavage and formation of the ether linkage and the introduction of new functional groups, enabling the synthesis of diverse derivatives.

Cleavage and Formation of Ether Linkages

The ether bond connecting the phenethyl group to the benzaldehyde (B42025) core is a key structural feature. Its strategic cleavage or formation allows for the interconversion between this compound and its corresponding phenolic precursor, syringaldehyde (B56468) (3,5-dimethoxy-4-hydroxybenzaldehyde), a valuable building block in its own right. nist.govnih.govwikipedia.orgnist.gov

The formation of this ether linkage is typically achieved through a Williamson ether synthesis. This method involves the reaction of the sodium or potassium salt of syringaldehyde with a phenethyl halide, such as phenethyl bromide or iodide. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base, such as potassium carbonate, to facilitate the deprotonation of the phenolic hydroxyl group. prepchem.com

A representative reaction for a similar ether formation is the synthesis of 3,5-dimethoxy-4-ethoxybenzaldehyde, where syringaldehyde is treated with ethyl iodide in the presence of potassium carbonate. prepchem.com This reaction proceeds under heated conditions (60-70°C) for several hours to afford the desired ether in high yield. prepchem.com The general methodology described in a patent for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes further supports this approach, highlighting its industrial applicability. google.com

Conversely, the cleavage of the phenethoxy ether linkage to regenerate the parent phenol, syringaldehyde, can be accomplished using various methods known for aryl ether cleavage. Strong acids such as hydrogen bromide (HBr) or hydrogen iodide (HI) are effective reagents for this transformation. The reaction mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon of the ether, which in this case would be the benzylic carbon of the phenethoxy group, proceeding through an SN2 or SN1-type mechanism depending on the specific substrate and reaction conditions.

Introduction of Additional Functionalities

The phenethoxy side chain itself can be a target for further functionalization, although specific examples for this compound are not extensively documented in the literature. However, based on general organic synthesis principles, several modifications can be envisioned. For instance, if the phenyl ring of the phenethoxy group is substituted with activatable groups, a range of electrophilic aromatic substitution reactions could be employed to introduce functionalities such as nitro groups or halogens.

Furthermore, the ethylene (B1197577) bridge of the phenethoxy group could potentially undergo oxidation or other transformations, provided that the rest of the molecule is appropriately protected. Research on other phenethoxy derivatives has shown that the aromatic ring of the phenethoxy moiety can be functionalized. For example, studies on phenethoxy derivatives from natural sources have identified compounds with oxidized and otherwise modified phenethoxy groups. nih.gov

Synthesis of Structural Analogs and Advanced Intermediates

The core structure of this compound serves as a scaffold for the synthesis of a wide array of structural analogs and advanced intermediates for various applications. These synthetic efforts often involve modifications at the aldehyde functional group, the aromatic ring, or the phenethoxy side chain.

The aldehyde group is a versatile handle for a multitude of chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into various other functional groups such as imines, oximes, or nitriles. For instance, the Sommelet reaction, a method for converting benzyl (B1604629) halides to aldehydes using hexamethylenetetramine, provides a conceptual basis for the synthesis of related benzaldehydes. google.com

Modification of the substitution pattern on the benzaldehyde ring leads to a diverse range of analogs. For example, the synthesis of 3,4-dimethoxy-5-nitrobenzaldehyde (B1205253) from 3,4-dimethoxybenzaldehyde (B141060) by nitration with nitric acid in acetic acid demonstrates a common strategy for introducing substituents onto the aromatic ring. chemicalbook.com This approach could be adapted to introduce nitro groups or other functionalities to the this compound framework.

Furthermore, the synthesis of analogs can be achieved by utilizing different substituted phenoxy groups in the Williamson ether synthesis with syringaldehyde. This allows for the introduction of a wide variety of aryl ether side chains, leading to a library of compounds with potentially different biological or material properties. A review of synthetic routes to 3,4,5-trimethoxybenzaldehyde (B134019), an important intermediate for pharmaceuticals, highlights various strategies for the synthesis of substituted benzaldehydes that could be applied to generate analogs of the target compound. google.comsemanticscholar.org

The development of synthetic routes to complex molecules, such as the erbstatin (B1671608) analogs, which may share structural motifs with this compound, also provides insights into the synthesis of advanced intermediates. epo.org These syntheses often involve multi-step sequences and the use of protecting groups to achieve the desired molecular architecture.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Design Principles for Systematic Structural Modifications around the 3,5-Dimethoxy-4-phenethoxybenzaldehyde Scaffold

The rational design of analogs based on the this compound scaffold involves a systematic approach to modify its three key regions: the substituted benzaldehyde (B42025) ring, the phenethoxy moiety, and the aldehyde functional group. The primary goal of such modifications is to explore and optimize the compound's interactions with biological targets, as well as to enhance its pharmacokinetic and pharmacodynamic properties.

Key design principles include:

Ring Walk and Substituent Scrambling: This involves altering the position and nature of the methoxy (B1213986) groups on the benzaldehyde ring. For instance, shifting a methoxy group from position 3 to 2 or 6 could influence the molecule's conformation and electronic distribution. Additionally, replacing the methoxy groups with other electron-donating or electron-withdrawing groups can probe the importance of electronic effects on activity.

Phenethoxy Moiety Modification: The phenethoxy group offers several avenues for modification. The terminal phenyl ring can be substituted with various functional groups (e.g., halogens, alkyls, hydroxyls) to explore hydrophobic and electronic interactions. The length of the ethoxy linker can also be extended or shortened to assess the optimal distance for target binding.

Aldehyde Group Bioisosteric Replacement: The aldehyde group, being a reactive moiety, can be replaced with various bioisosteres to modulate reactivity, stability, and hydrogen bonding capacity. Potential replacements include a carboxylic acid, an alcohol, a nitrile, or a heterocyclic ring like an oxazole (B20620) or thiazole.

These systematic modifications allow for a comprehensive exploration of the chemical space around the parent scaffold, aiming to identify derivatives with improved potency, selectivity, and drug-like properties.

Impact of Aromatic Substituent Variations on Molecular Interactions

Variations in the substituents on the aromatic rings of this compound can significantly impact its molecular interactions. The two methoxy groups at positions 3 and 5 of the benzaldehyde ring are crucial in defining the electronic nature and steric environment of this part of the molecule.

Research on related benzaldehyde derivatives has shown that the nature of aromatic substituents plays a critical role in their biological activity. For example, studies on benzyloxybenzaldehyde derivatives as inhibitors of aldehyde dehydrogenase (ALDH) have demonstrated that the position and type of substituent on the benzyl (B1604629) ring influence potency and selectivity. mdpi.com In one study, a p-chlorophenyl ring was found to engage in hydrophobic contacts with key amino acid residues in the enzyme's active site. mdpi.com

The following table illustrates hypothetical variations on the benzaldehyde ring and their potential impact on molecular interactions:

Modification Substituent Position Potential Impact on Molecular Interactions
Electron-donatingHydroxyl (-OH)3Increased hydrogen bond donating capacity.
Electron-withdrawingNitro (-NO2)3Altered electronic profile, potentially affecting pi-pi stacking interactions.
Steric bulkIsopropyl3Increased steric hindrance, potentially improving selectivity or reducing binding affinity.
HalogenChlorine (-Cl)5Enhanced hydrophobic interactions and potential for halogen bonding.

These examples highlight how systematic variation of aromatic substituents can be a powerful tool to fine-tune the molecular interactions of this compound with its biological targets.

Role of the Phenethoxy Moiety in Ligand-Target Recognition

The phenethoxy moiety is a significant structural feature that likely plays a crucial role in ligand-target recognition. This group can participate in various non-covalent interactions, including hydrophobic interactions, pi-pi stacking, and cation-pi interactions. The flexibility of the ethoxy linker allows the terminal phenyl ring to adopt an optimal orientation within a binding pocket.

The phenoxy group is recognized as a "privileged" moiety in drug design, often contributing to hydrophobic interactions that are critical for high binding affinity. nih.gov In many biologically active compounds, the phenoxy or a related group like phenethoxy acts as a key pharmacophore component. For instance, in a series of novel aryloxyalkyl derivatives, the phenoxy group was identified as essential for hydrophobic interactions and high affinity for the σ1 receptor. nih.gov

The role of the phenethoxy moiety can be explored by:

Varying substituents on the terminal phenyl ring: Adding electron-donating or withdrawing groups can modulate the electronic properties and interaction potential of the ring.

Altering the linker length: Changing the linker from ethoxy to propoxy or methoxy would alter the distance between the two aromatic rings, which can be critical for optimal binding.

The following table presents a hypothetical analysis of phenethoxy moiety modifications:

Modification Rationale Expected Outcome
Introduction of a para-chloro substituent on the terminal phenyl ring.To probe for hydrophobic pockets and potential halogen bonding interactions.May increase binding affinity if a corresponding hydrophobic pocket is present.
Replacement of the phenethoxy group with a benzyloxy group.To shorten the linker and assess the spatial requirements of the binding site.Could lead to a loss or gain of activity depending on the optimal linker length.
Introduction of a hydroxyl group on the terminal phenyl ring.To introduce a hydrogen bond donor/acceptor.May enhance binding affinity if a suitable hydrogen bonding partner is available in the receptor.

These modifications would provide valuable insights into the specific role of the phenethoxy moiety in the biological activity of this compound.

Influence of Aldehyde Functional Group Modifications on Biological or Chemical Activity

The aldehyde functional group is a key feature of this compound, contributing to its chemical reactivity and potential for biological interactions. Aldehydes are electrophilic and can form covalent bonds with nucleophilic residues like cysteine and lysine (B10760008) in proteins, which can lead to enzyme inhibition or other biological effects. nih.gov However, the reactivity of aldehydes can also lead to instability and off-target effects.

Modification of the aldehyde group is a common strategy in medicinal chemistry to improve stability, selectivity, and pharmacokinetic properties. acs.org Bioisosteric replacement of the aldehyde can lead to compounds with similar or improved activity but with a better safety profile.

Potential modifications and their predicted effects are summarized below:

Original Group Modified Group Potential Change in Activity/Property
Aldehyde (-CHO)Carboxylic Acid (-COOH)Increased polarity, potential for ionic interactions, may alter target selectivity.
Aldehyde (-CHO)Primary Alcohol (-CH2OH)Reduced electrophilicity, increased hydrogen bonding capacity, likely more stable.
Aldehyde (-CHO)Nitrile (-CN)Acts as a hydrogen bond acceptor, metabolically more stable than an aldehyde.
Aldehyde (-CHO)Oxime (=N-OH)Can form different hydrogen bonding patterns and may have altered target interactions.

Studies on related compounds have shown that both the catechol and aldehyde moieties are necessary for the toxicity and inhibitory effects of 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). nih.gov This highlights the critical role that the aldehyde group can play in the biological profile of a molecule. Therefore, careful modification of this group is essential for optimizing the therapeutic potential of this compound.

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatic Modeling

Quantitative Structure-Activity Relationship (QSAR) and chemoinformatic modeling are powerful computational tools used in drug discovery to understand the relationship between the chemical structure of a compound and its biological activity. hilarispublisher.comlongdom.org These methods can be applied to a series of analogs of this compound to guide the design of more potent and selective compounds.

QSAR studies involve the development of mathematical models that correlate the physicochemical properties (descriptors) of a series of compounds with their biological activities. For benzaldehyde derivatives, descriptors such as hydrophobicity (logP), electronic parameters (Hammett constants), and steric parameters (Taft parameters) have been successfully used to build QSAR models. nih.gov A study on benzaldehyde derivatives as phenoloxidase inhibitors found that the hydrophobicity of the substituent at the para position played a major role in inhibition activity. nih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a three-dimensional representation of the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity. nih.gov

A hypothetical 3D-QSAR study on a series of this compound analogs might reveal:

A region of positive steric contribution near the terminal phenyl ring of the phenethoxy moiety, suggesting that bulkier substituents in this area could enhance activity.

An area of negative electrostatic potential around the aldehyde oxygen, indicating that this region is important for hydrogen bonding with a donor group on the receptor.

Chemoinformatic modeling encompasses a broader range of computational techniques, including molecular docking, virtual screening, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. nih.gov Molecular docking could be used to predict the binding mode of this compound within a target protein, while ADMET prediction can help to identify potential liabilities early in the drug discovery process.

The integration of these computational approaches provides a rational framework for the optimization of the this compound scaffold, accelerating the identification of promising drug candidates.

Mechanistic Investigations of Chemical and Biological Processes Involving 3,5 Dimethoxy 4 Phenethoxybenzaldehyde

Elucidation of Reaction Mechanisms in Synthetic Transformations

Detailed mechanistic studies, including the elucidation of catalytic cycles, transition state analyses, and stereochemical outcomes specifically for the synthesis of 3,5-Dimethoxy-4-phenethoxybenzaldehyde, are not extensively documented in peer-reviewed literature. However, general principles can be inferred from the synthesis of similar alkoxy-substituted benzaldehydes.

Stereochemical Outcomes and Control

There is no information available in the scientific literature regarding the stereochemical outcomes or control in the synthesis of this compound. The molecule itself is achiral. However, if chiral derivatives were to be synthesized, stereoselective methods would be necessary.

In the synthesis of other complex molecules containing aldehyde functionalities, stereoselectivity is a critical consideration. For example, the synthesis of benzodiazepine (B76468) derivatives through the condensation of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine with benzaldehyde (B42025) derivatives can result in specific stereoisomers, with the (E)-isomer often being the thermodynamically favored product. nih.gov Such reactions are often studied using computational methods like DFT to understand the chemo-, regio-, and stereoselectivity. nih.gov Similarly, stereoselective syntheses of macrocycles like cytospolides have been explored using various strategies, where control of stereochemistry is paramount to achieving the desired biologically active isomer. nih.gov These examples underscore the importance of stereochemical control in organic synthesis, a principle that would apply to chiral derivatives of this compound, though no specific research has been published on this topic.

Molecular Mechanisms of In Vitro Biological Interactions (Non-Clinical Focus)

The direct molecular interactions of this compound with biological targets have not been a subject of extensive investigation. The following subsections summarize the state of knowledge, drawing from studies on analogous compounds where necessary.

Ligand-Receptor Binding Affinities and Selectivity at a Molecular Level

Specific data on the ligand-receptor binding affinities and selectivity of this compound are not available in the current scientific literature.

Pharmacological studies of related phenethylamines show that the substitution pattern on the phenyl ring is a key determinant of binding affinity and selectivity for various receptors, particularly monoamine receptors like serotonin (B10506) (5-HT) subtypes. frontiersin.org For instance, the presence and position of methoxy (B1213986) groups can significantly influence binding to 5-HT₂ₐ and 5-HT₂𝒸 receptors. frontiersin.org However, without experimental data, the precise receptor interaction profile of this compound remains speculative.

Data Table: Receptor Binding Affinities No binding affinity data is currently available for this compound.

Receptor Ligand Ki (nM) Assay Type Ref.

Cellular Pathway Modulation and Signaling Events (e.g., NF-κB activation, ROS accumulation)

Direct studies on the modulation of cellular pathways such as NF-κB activation or reactive oxygen species (ROS) accumulation by this compound have not been reported.

However, research on other benzaldehyde derivatives provides some context. The related compound 3,5-dimethoxybenzaldehyde (B42067) has been shown to disrupt cellular glutathione (B108866) homeostasis in yeast, suggesting an interaction with the cellular redox system. researchgate.net The structural analog cinnamaldehyde (B126680) has been found to inhibit the activation of the pro-inflammatory transcription factor NF-κB. nih.govresearchgate.net This inhibition is linked to its antioxidative effect and its ability to modulate upstream signaling pathways like NIK/IKK and MAPK. nih.gov

Aldehydes generated from lipid peroxidation are known to regulate redox-sensitive transcription factors like NF-κB. nih.gov Furthermore, polyphenolic compounds, a class to which derivatives of this compound belong, are often studied for their ability to modulate the TLR4/NF-κB signaling pathway, which is central to inflammatory responses. mdpi.com The antioxidant properties of related compounds have also been noted; for example, 4-hydroxy-3,5-dimethoxybenzaldehyde demonstrates radioprotective effects attributed to its capability as a powerful antioxidant. nih.gov Similarly, 3,4-dihydroxybenzaldehyde (B13553) has been shown to quench ROS and protect cells from oxidative damage. nih.gov These findings on related molecules suggest that the potential for this compound to modulate NF-κB and ROS pathways is plausible, but this requires direct experimental verification.

Data Table: Effects of Related Compounds on Cellular Pathways Data for this compound is not available.

Compound Cellular Pathway Effect Model System Ref.
4-Hydroxy-3,5-dimethoxybenzaldehyde Akt Signaling Activation (Phosphorylation) Human cell lines nih.gov
3,5-Dimethoxybenzaldehyde Glutathione Homeostasis Disruption Saccharomyces cerevisiae researchgate.net
Cinnamaldehyde NF-κB Activation Inhibition Rat nih.gov

Intracellular Localization and Fate at a Biochemical Level

The intracellular journey of "this compound" is a critical determinant of its biological activity and ultimate metabolic fate. While direct studies on the subcellular distribution of this specific compound are not extensively documented, its structural motifs—an aromatic aldehyde, a dimethoxy-substituted benzene (B151609) ring, and a phenethoxy group—provide a basis for predicting its behavior within the cellular environment. The lipophilic nature of the molecule suggests it can readily cross cellular membranes, initiating a cascade of potential metabolic events primarily orchestrated by cytosolic and endoplasmic reticulum-associated enzymes.

Upon entering the cell, "this compound" is likely to encounter a variety of metabolic enzymes that can modify its structure. The primary metabolic transformations are anticipated to involve the aldehyde functional group and the methoxy substituents, with the phenoxy ether linkage also being a potential site for enzymatic action.

Metabolic Transformations:

The biochemical fate of "this compound" is likely to proceed through several key enzymatic pathways:

Oxidation of the Aldehyde Group: The aldehyde moiety is a prime target for oxidation. Aldehyde dehydrogenases (ALDHs), a family of NAD(P)+-dependent enzymes, are responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. researchgate.netnih.govresearchgate.net Human cytosolic ALDH1 and mitochondrial ALDH2, in particular, have demonstrated broad substrate specificity for various aromatic aldehydes. nih.gov Kinetic studies on human liver ALDH1 and ALDH2 have shown their capacity to metabolize benzaldehyde and its derivatives. nih.gov Therefore, it is highly probable that "this compound" is converted to "3,5-Dimethoxy-4-phenethoxybenzoic acid". This conversion represents a significant step in the detoxification process, as carboxylic acids are generally more water-soluble and readily excreted. longdom.org

Metabolism of Methoxy Groups: The two methoxy groups on the benzene ring are potential sites for O-demethylation, a reaction commonly catalyzed by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum. nih.govyoutube.comyoutube.com This process would lead to the formation of hydroxylated intermediates. For instance, the metabolism of 1,4-dimethoxybenzene, a structurally related compound, is known to occur in biological systems. nih.govmedchemexpress.commedchemexpress.comwikipedia.org The resulting catechols or hydroquinones could then undergo further conjugation reactions.

Cleavage of the Ether Linkage: The phenoxy ether bond, while generally stable, can be a substrate for certain cytochrome P450 isozymes. nih.gov Studies on other aryl ethers have shown that CYP-mediated cleavage of the oxygen-aromatic ring bond can occur, leading to the formation of phenols and quinones. nih.gov This would represent a more complex metabolic pathway for "this compound," potentially yielding "3,5-dimethoxy-4-hydroxybenzaldehyde" and phenoxyethanol (B1677644) as initial products.

Subcellular Localization:

The specific subcellular compartments where these metabolic processes occur are dictated by the localization of the involved enzymes.

Cytosol: Given that some aldehyde dehydrogenases are cytosolic enzymes, the initial oxidation of the aldehyde group to a carboxylic acid is likely to occur in the cytosol. researchgate.net

Endoplasmic Reticulum: The cytochrome P450 enzyme system, responsible for the metabolism of the methoxy and phenoxy groups, is primarily located in the membrane of the endoplasmic reticulum. nih.govnih.gov Therefore, a significant portion of the metabolism of "this compound" is expected to take place in this organelle.

Mitochondria: Mitochondrial aldehyde dehydrogenases (ALDH2) also play a crucial role in aldehyde metabolism. nih.gov It is plausible that "this compound" or its metabolites could enter the mitochondria and be further processed there.

Interactive Data Table: Potential Metabolic Enzymes and Their Subcellular Localization

Enzyme FamilySpecific Enzymes (Examples)Subcellular LocalizationPotential Reaction on this compound
Aldehyde Dehydrogenases (ALDHs) ALDH1A1, ALDH2Cytosol, MitochondriaOxidation of the aldehyde to a carboxylic acid
Cytochrome P450 (CYPs) Various isoforms (e.g., CYP1A2, CYP2E1)Endoplasmic ReticulumO-demethylation of methoxy groups, Cleavage of the phenoxy ether linkage

Interactive Data Table: Predicted Metabolites of this compound

Metabolite NameChemical FormulaPredicted Metabolic Pathway
3,5-Dimethoxy-4-phenethoxybenzoic acidC₁₇H₁₈O₅Oxidation of the aldehyde group
3-Hydroxy-5-methoxy-4-phenethoxybenzaldehydeC₁₆H₁₆O₄O-demethylation of one methoxy group
3,5-Dihydroxy-4-phenethoxybenzaldehydeC₁₅H₁₄O₄O-demethylation of both methoxy groups
3,5-Dimethoxy-4-hydroxybenzaldehydeC₉H₁₀O₄Cleavage of the phenoxy ether linkage
PhenoxyethanolC₈H₁₀O₂Cleavage of the phenoxy ether linkage

Computational and Theoretical Chemistry Studies of 3,5 Dimethoxy 4 Phenethoxybenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a fundamental tool in computational chemistry, providing deep insights into the electronic structure and reactivity of molecules. These methods, such as Density Functional Theory (DFT), solve the Schrödinger equation for a given molecule to determine its electronic properties. For a molecule like 3,5-dimethoxy-4-phenethoxybenzaldehyde, these calculations can elucidate its behavior in chemical reactions and its intrinsic stability.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. This makes the molecule more polarizable and more likely to engage in chemical reactions.

For aromatic aldehydes, the distribution of HOMO and LUMO orbitals can reveal the most probable sites for electrophilic and nucleophilic attack. In a hypothetical analysis of this compound, the HOMO would likely be distributed over the electron-rich phenoxy and dimethoxy-substituted benzene (B151609) ring, indicating these are the primary sites for electron donation. Conversely, the LUMO would be expected to be localized more on the electron-withdrawing benzaldehyde (B42025) group, particularly the carbonyl carbon, marking it as the site for nucleophilic attack. The eventual charge transfer within the molecule is explained by this energy gap.

Table 1: Hypothetical Frontier Molecular Orbital Properties (Note: These values are illustrative for a molecule of this type and not based on specific experimental data for this compound.)

ParameterIllustrative ValueSignificance
HOMO Energy-6.4 eVEnergy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy-2.1 eVEnergy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap (ΔE)4.3 eVIndicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map is colored to represent different electrostatic potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, an MEP map would be expected to show a significant region of negative potential (red) around the oxygen atom of the carbonyl group due to the presence of lone pairs of electrons. This makes the carbonyl oxygen a prime target for protonation and hydrogen bonding interactions. The area around the hydrogen atom of the aldehyde group and the carbon atom of the carbonyl group would likely exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The aromatic rings, with their delocalized π-electron systems, would show regions of negative potential above and below the plane of the rings.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis) for Structural Confirmation during Research

Computational methods can predict various spectroscopic properties of a molecule with a high degree of accuracy. These predictions are crucial for the structural elucidation and confirmation of newly synthesized compounds.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. For this compound, predicted shifts would help in assigning the signals from the various protons and carbons in the aromatic rings, the methoxy (B1213986) groups, the phenethoxy moiety, and the aldehyde group.

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can also be calculated. These theoretical frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of bonds. For the target molecule, characteristic calculated peaks would include the C=O stretch of the aldehyde, C-O stretches of the ether linkages, and C-H stretches of the aromatic and aliphatic parts.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculated absorption maxima (λ_max) can be correlated with experimental data to understand the electronic structure and chromophores within the molecule.

Table 2: Predicted Spectroscopic Data (Illustrative) (Note: These are representative values and not from specific calculations on this compound.)

SpectroscopyParameterPredicted Value Range
¹³C NMRCarbonyl Carbon (C=O)190-195 ppm
¹H NMRAldehyde Proton (-CHO)9.8-10.2 ppm
IRCarbonyl Stretch (νC=O)1690-1715 cm⁻¹
UV-Visπ → π* transition280-320 nm

Molecular Modeling and Simulation Approaches

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers (low-energy structures) and map the potential energy surface. By systematically rotating the rotatable bonds (e.g., the C-O bonds of the phenethoxy group), a potential energy landscape can be generated, revealing the most stable (global minimum) and other low-energy (local minima) conformations. This information is critical for understanding how the molecule might fit into a biological receptor.

Ligand-Protein Docking Simulations for Biological Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a protein's active site.

In a hypothetical docking study of this compound, the molecule would be docked against a library of potential protein targets. The docking algorithm would explore various binding poses and score them based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces). The results, presented as docking scores, can help prioritize which biological targets the compound is most likely to interact with, guiding further experimental validation. The aldehyde and ether oxygen atoms would be expected to act as hydrogen bond acceptors, while the aromatic rings could participate in π-π stacking or hydrophobic interactions with amino acid residues in the protein's binding pocket.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of molecules over time. This technique is particularly valuable for understanding how a ligand, such as this compound, interacts with a biological target at an atomic level. Such simulations can reveal the stability of the ligand-biomolecule complex, the key amino acid residues involved in binding, and the conformational changes that occur upon interaction.

While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of such studies can be inferred from research on analogous compounds, such as benzyloxybenzaldehyde derivatives. nih.govnih.gov These studies often involve the following key steps:

System Setup: A three-dimensional model of the target biomolecule (e.g., an enzyme or receptor) is placed in a simulated physiological environment, typically a box of water molecules with appropriate ions to mimic cellular conditions. The ligand, this compound, is then placed in the binding site of the biomolecule.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the atoms and their interactions, is applied to the system. Common force fields used for biomolecular simulations include CHARMM, AMBER, and GROMOS. The choice of force field is critical for the accuracy of the simulation. byu.edu

Simulation Production: The system is then subjected to a series of calculations that solve Newton's equations of motion for each atom, allowing the system to evolve over a defined period, often on the scale of nanoseconds to microseconds. nih.gov

The trajectories generated from MD simulations provide a wealth of information that can be analyzed to understand the binding dynamics. Key analyses include root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of intermolecular interactions like hydrogen bonds and hydrophobic contacts.

The following table illustrates the kind of data that can be obtained from MD simulations of a ligand-protein complex. The data presented here is hypothetical for this compound in complex with a putative enzyme target and is based on typical values observed in similar studies.

Simulation ParameterValueDescription
Simulation Time 100 nsThe total length of the molecular dynamics simulation.
RMSD of Protein Backbone 1.5 ± 0.3 ÅIndicates the stability of the protein structure over the simulation time.
RMSD of Ligand 0.8 ± 0.2 ÅShows the stability of the ligand within the binding pocket.
Average Hydrogen Bonds 2.5The average number of hydrogen bonds between the ligand and the protein.
Binding Free Energy (MM/PBSA) -45.7 kcal/molAn estimation of the binding affinity of the ligand to the protein.

This table presents hypothetical data for illustrative purposes.

Advanced Cheminformatics for Library Design and Virtual Screening

Cheminformatics combines chemistry, computer science, and information science to analyze and organize chemical data. In drug discovery, it plays a crucial role in designing compound libraries and performing virtual screening to identify potential drug candidates.

Library Design:

The scaffold of this compound can serve as a starting point for the design of a focused chemical library. Cheminformatics tools can be employed to generate a diverse set of virtual compounds by systematically modifying the core structure. This can involve:

Substituent Variation: Adding or modifying functional groups at various positions on the aromatic rings to explore the structure-activity relationship (SAR).

Scaffold Hopping: Replacing the central benzaldehyde moiety with other chemical groups that maintain a similar three-dimensional arrangement of key interaction features.

Property Filtering: Applying computational filters, such as Lipinski's rule of five, to ensure that the designed molecules have drug-like physicochemical properties. nih.govchemrxiv.org

The goal of library design is to create a collection of compounds that explores a wide range of chemical space around the initial hit, increasing the probability of finding more potent and selective analogs. nih.govresearchgate.net

Virtual Screening:

Once a virtual library is designed, it can be screened against a specific biological target using computational methods. Virtual screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally. nih.gov The process typically involves:

Molecular Docking: This is the most common virtual screening technique. It predicts the preferred orientation of a ligand within the binding site of a target protein and estimates the binding affinity. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This model can be used to rapidly screen large databases for compounds that match the pharmacophore.

Machine Learning Models: With the advent of artificial intelligence, machine learning models can be trained on known active and inactive compounds to predict the biological activity of new molecules.

The following table provides an example of a virtual screening workflow and the kind of results that can be generated. The data is hypothetical for a library of analogs based on this compound.

Screening StageNumber of CompoundsKey Metrics
Initial Virtual Library 10,000A collection of virtual analogs of the lead compound.
Drug-likeness Filtering 8,500Compounds passing Lipinski's rule of five.
Molecular Docking 500Compounds with a predicted binding energy below a certain threshold (e.g., < -8.0 kcal/mol).
Pharmacophore Matching 50Compounds that fit a pre-defined pharmacophore model based on known active compounds.
Final Hits for Synthesis 10The most promising candidates selected for experimental validation.

This table presents hypothetical data for illustrative purposes.

Applications of 3,5 Dimethoxy 4 Phenethoxybenzaldehyde As a Versatile Chemical Precursor and Building Block

Utility in the Synthesis of Complex Organic Molecules

The unique electronic and structural features of polymethoxy-substituted benzaldehydes make them ideal building blocks for constructing intricate molecular architectures. The aldehyde group readily participates in carbon-carbon bond-forming reactions, while the methoxy (B1213986) groups influence the reactivity and confer specific properties to the final product.

One of the most significant applications of this class of compounds is in the pharmaceutical industry. bloomtechz.com 3,4,5-Trimethoxybenzaldehyde (B134019), a close structural analog of the titular compound, is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). wikipedia.orgbloomtechz.comgoogle.com

Its most notable role is as a key precursor to Trimethoprim , a potent antibacterial agent that functions as a dihydrofolate reductase inhibitor. google.comgoogle.com Various synthetic routes to Trimethoprim begin with 3,4,5-trimethoxybenzaldehyde. chemicalbook.com For instance, a common method involves the condensation of the aldehyde with 3-ethoxypropionitrile (B165598) or 3-anilinopropionitrile, followed by a cyclization reaction with guanidine (B92328) to form the pyrimidine (B1678525) ring system of Trimethoprim. chemicalbook.com Another pathway utilizes a Knoevenagel condensation with ethyl cyanoacetate (B8463686) as the initial step. chemicalbook.com

Beyond Trimethoprim, this aldehyde is a starting material for a range of other therapeutic agents, highlighting its versatility. wikipedia.org Research has also demonstrated the synthesis of novel phosphodiesterase 5 (PDE5) inhibitors using a 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine scaffold, showcasing the continued relevance of this chemical motif in drug discovery. nih.gov Furthermore, derivatives have been designed as c-Myc inhibitors for potential cancer therapy. nih.gov

Table 1: Selected Pharmaceutical Agents Synthesized from 3,4,5-Trimethoxybenzaldehyde This table is for illustrative purposes and based on available research data.

Drug/Compound Class Therapeutic Area Synthetic Role of Precursor
Trimethoprim wikipedia.org Antibacterial Provides the essential 3,4,5-trimethoxybenzyl moiety.
Trimazosin wikipedia.org Antihypertensive Serves as the foundational aromatic building block.
Roletamide wikipedia.org Hypnotic/Sedative Used as a key intermediate in the synthesis pathway.
Cintriamide wikipedia.org Antipsychotic Forms a core part of the final molecular structure.
PDE5 Inhibitors nih.gov Erectile Dysfunction The trimethoxybenzoyl group is crucial for potent inhibitory activity.

| c-Myc Inhibitors nih.gov | Oncology | A related dimethoxy-phenoxy structure was key to the lead compound. |

The utility of substituted benzaldehydes extends to the agrochemical and specialty chemical sectors. The same reactivity that makes them valuable in pharmaceutical synthesis allows for their incorporation into pesticides, herbicides, and fungicides. For example, 3,5-Dimethoxybenzaldehyde (B42067) has been noted for its potential as a fungicide by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. biosynth.com

In the realm of specialty chemicals, these compounds are used to produce fragrances, dyes, and other high-value organic molecules. Their role as intermediates is critical, enabling the construction of complex products from simpler, readily available materials. google.com

The polymer and plastics industry utilizes substituted benzaldehydes like 3,4,5-trimethoxybenzaldehyde as building blocks for creating high-performance materials. bloomtechz.com The aldehyde functionality can be used to create polymers through reactions like condensation polymerization. The trimethoxy-substituted phenyl ring can impart desirable properties to the resulting polymer, such as enhanced thermal stability, specific optical properties, or altered solubility. bloomtechz.com Their incorporation into polymer backbones or as pendant groups allows for the fine-tuning of material characteristics for specialized applications.

Development of Molecular Probes and Tools for Chemical Biology

Molecular probes are essential tools for studying complex biological processes. The structural motifs derived from dimethoxy- and trimethoxybenzaldehydes are found in many bioactive molecules, making them attractive scaffolds for designing such probes. bloomtechz.com By attaching a fluorescent tag or a reactive group to a molecule containing this core structure, researchers can create tools to visualize cellular components, track protein interactions, or identify the targets of bioactive compounds. nih.gov

For example, a derivative containing a 3,5-dimethoxy-4-(phenethylamino)methyl)phenoxy core was identified as a potent inhibitor of the c-Myc/MAX dimerization, a key interaction in cancer development. nih.gov Such a molecule not only has therapeutic potential but can also be adapted into a chemical probe to study the c-Myc pathway in detail.

Role in Natural Product Synthesis and Biomimetic Transformations

Many complex natural products feature the dimethoxy- or trimethoxyphenyl moiety. Syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde), for instance, is a naturally occurring compound found in various plants and is a metabolite in yeast. nih.gov These naturally occurring aldehydes serve as valuable starting points for the total synthesis of other, more complex natural products. nih.gov

Chemists often employ biomimetic strategies, where synthetic routes are designed to mimic the biosynthetic pathways found in nature. nih.gov Using a simple, nature-derived building block like syringaldehyde allows for more efficient and elegant syntheses of intricate target molecules. This approach is central to accessing rare natural products and creating analogs with potentially enhanced biological activity. nih.gov

Emerging Research Directions and Future Perspectives for 3,5 Dimethoxy 4 Phenethoxybenzaldehyde Research

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design

The Ether Bond: Breaking the C-O bond of the phenethoxy group, suggesting a reaction between a 3,5-dimethoxy-4-hydroxybenzaldehyde precursor and a phenethyl halide or tosylate, which aligns with variations of the Williamson ether synthesis.

The Aldehyde Group: Proposing the formation of the aldehyde from a corresponding benzyl (B1604629) alcohol via oxidation or from a carboxylic acid using a reductase. acs.orgnih.gov

AI/ML TechnologyApplication in Synthetic DesignPotential Advantage for 3,5-Dimethoxy-4-phenethoxybenzaldehyde
Transformer Models Trained on reaction databases (e.g., USPTO, Reaxys) to predict reaction outcomes and suggest retrosynthetic disconnections. chemcopilot.comnih.govCan rapidly generate and rank multiple known and novel synthesis pathways.
Graph Neural Networks (GNNs) Treat molecules as graphs (atoms as nodes, bonds as edges) to predict reactivity and site-selectivity. chemcopilot.comAccurately predicts reactivity at the phenolic hydroxyl vs. other positions, optimizing etherification conditions.
Hybrid AI-Expert Systems Combine machine learning algorithms with a knowledge base of expert-coded reaction rules and chemical principles. gwern.netnih.govImproves the real-world feasibility of suggested routes by filtering out chemically unsound or impractical steps.
Automated Synthesis Platforms Integrate AI planning with robotic hardware to physically execute and optimize the predicted synthesis in the lab. nih.govucla.eduEnables high-throughput screening of reaction conditions to maximize the yield of the target molecule.

Novel Applications in Interdisciplinary Fields (e.g., sensors, diagnostics)

The unique combination of functional groups in this compound—an accessible aldehyde, an electron-rich dimethoxy-substituted benzene (B151609) ring, and a flexible phenethoxy ether linkage—makes it a candidate for development in interdisciplinary fields beyond traditional organic chemistry, particularly in the design of chemical sensors and diagnostic tools.

The aldehyde group is highly reactive and readily forms stable imine bonds (Schiff bases) with primary amines. nih.gov This specific reactivity is a cornerstone of many optical chemosensors designed for detecting amines or, conversely, using amine-functionalized probes to detect aldehydes. nih.govnih.govacs.org Research into aldehyde-functionalized materials has demonstrated their utility in capturing molecules containing amino groups. nih.gov This suggests that this compound could be immobilized on a solid support or incorporated into a polymer to create a sensor for specific biomolecules or environmental contaminants bearing amine functionalities.

Furthermore, the electronic properties of the molecule, which can be modulated by the interplay between the methoxy (B1213986) and aldehyde groups, could be exploited for fluorescent or colorimetric sensing. researchgate.net The reaction of the aldehyde with an analyte could induce a change in the molecule's conjugation, leading to a detectable shift in its absorption or emission spectrum. nih.gov The phenethoxy and methoxy groups can be systematically modified to fine-tune the sensor's selectivity and sensitivity for a target analyte. researchgate.net While direct applications of this specific molecule are yet to be explored, the rich chemistry of functionalized benzaldehydes provides a strong foundation for its potential use in creating novel sensors for environmental monitoring or as probes in biomedical diagnostics. nih.govneist.res.in

Advancements in Sustainable and Economical Manufacturing Processes

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. pnas.org The manufacturing of this compound can benefit significantly from these advancements, particularly in the formation of its core ether and aldehyde functionalities.

The classical Williamson ether synthesis, a common method for forming the phenethoxy ether bond, traditionally uses a strong base and an organic solvent, which can generate significant salt waste and pose environmental challenges. wikipedia.org Modern, more sustainable approaches are emerging:

Catalytic Williamson Ether Synthesis (CWES): At high temperatures (above 300 °C), weak alkylating agents like alcohols can be used with only catalytic amounts of base, significantly reducing salt byproducts and improving atom economy. acs.org

Phase-Transfer Catalysis: Using phase-transfer catalysts allows the reaction to proceed in a two-phase system (e.g., aqueous/organic), which can reduce the need for harsh, anhydrous solvents and simplify product work-up. numberanalytics.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction times, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. wikipedia.orgscielo.org.mx

Green Solvents and Conditions: The use of surfactant-assisted synthesis in aqueous media or employing deep eutectic solvents can replace traditional volatile organic solvents, making the process more environmentally benign. numberanalytics.comresearchgate.net

Similarly, the synthesis of the aromatic aldehyde moiety is moving away from methods that rely on stoichiometric, often toxic, metal oxidants. Greener alternatives include biocatalytic methods using engineered enzymes or whole-cell systems, and catalytic oxidation using molecular oxygen or hydrogen peroxide as the oxidant. rsc.orgmdpi.commdpi.com Recent work has even demonstrated the production of aromatic aldehydes from renewable biomass sources like lignin (B12514952) through catalytic fractionation and ozonolysis. rsc.org

Synthesis StepTraditional MethodGreen Chemistry AlternativeKey Advantages of Green Method
Ether Formation Williamson Synthesis with stoichiometric sodium alkoxide in an organic solvent (e.g., DMF, THF). wikipedia.orgCatalytic Williamson Ether Synthesis (CWES), acs.org microwave-assisted synthesis, wikipedia.org or use of phase-transfer catalysts in water. researchgate.netReduced salt waste, lower energy consumption, faster reaction times, avoidance of hazardous solvents.
Aldehyde Synthesis Oxidation of a corresponding alcohol with stoichiometric heavy metal oxidants (e.g., CrO₃).Biocatalytic oxidation using engineered enzymes (e.g., alcohol oxidases) mdpi.com or catalytic oxidation with O₂/H₂O₂. rsc.orgUse of benign oxidants, high selectivity, operation in aqueous media, potential for synthesis from renewable feedstocks.

Challenges and Opportunities in Rational Design for Enhanced Bioactivity or Chemical Utility

Rational design, heavily supported by Computer-Aided Drug Design (CADD), offers a powerful strategy to optimize molecules like this compound for specific biological or chemical functions. nih.gov By using computational techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, researchers can predict how structural modifications will affect a molecule's properties, thereby guiding the synthesis of more potent and selective derivatives. drugdesign.orgacs.org

Challenges:

Conformational Flexibility: A primary challenge in the computational modeling of this compound is its high degree of flexibility, particularly around the ether linkage of the phenethoxy tail. arxiv.org This flexibility results in a complex potential energy surface with numerous possible low-energy conformations, making it difficult for docking algorithms to accurately predict the true binding mode to a biological target. nih.govzhanzhangzz.com Accurately modeling such flexibility often requires significant computational resources. nih.gov

Scoring Function Accuracy: The scoring functions used in molecular docking to estimate binding affinity are not always perfectly accurate. They may struggle to correctly rank different binding poses or different derivatives, especially when subtle electronic effects from the methoxy groups are critical for binding. nih.gov

Data Scarcity for Specific Scaffolds: While general QSAR models exist, building a highly predictive model requires a dataset of structurally similar compounds with known activity. For a niche scaffold, such data may not be available, limiting the power of ligand-based design approaches. nih.gov

Opportunities:

Targeted Library Design: CADD can be used to design a focused library of derivatives for synthesis. By modeling interactions with a specific target, such as an enzyme active site, modifications can be proposed to enhance binding. mdpi.com For instance, substituents could be added to the terminal phenyl ring to engage with specific pockets in a receptor, or the methoxy groups could be repositioned to optimize hydrogen bonding or electronic interactions. researchgate.netacs.org

Improving Physicochemical Properties: Computational models can predict properties like solubility, lipophilicity, and metabolic stability (ADMET properties). nih.gov This allows for the in silico optimization of the molecule to improve its drug-like characteristics, a critical step in developing therapeutic agents.

Understanding Structure-Activity Relationships (SAR): Even with limited data, computational studies can provide insights into why certain structural features are important for activity. For example, analysis of the electrostatic potential surface can reveal the role of the methoxy groups and the aldehyde's carbonyl oxygen in molecular recognition. researchgate.netdrugdesign.org This understanding is crucial for designing next-generation compounds with enhanced bioactivity or novel chemical utility. researchgate.net

AspectChallengeOpportunity
Molecular Structure The high conformational flexibility of the phenethoxy ether linkage complicates accurate prediction of binding modes in computational models. arxiv.orgnih.govThe flexible scaffold allows the molecule to adapt to various binding pockets; modifications can be designed to "lock" it into a bioactive conformation.
Computational Modeling Standard scoring functions in docking programs may not accurately capture the subtle electronic contributions of the methoxy groups to binding affinity. nih.govIn silico screening can prioritize a small, diverse set of derivatives for synthesis, drastically reducing the experimental workload needed to explore the chemical space.
Bioactivity The aldehyde group is highly reactive and may lead to non-specific interactions or metabolic instability in a biological system.The aldehyde can be used as a reactive handle for covalent inhibition of a target enzyme, potentially leading to high potency and prolonged duration of action. mdpi.com
Data Availability A lack of extensive experimental data on closely related analogues hinders the development of robust, predictive QSAR models.Exploring structural similarity to known bioactive benzaldehydes or phenethoxy derivatives can provide starting points for targeting new enzymes or receptors. researchgate.netnih.gov

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